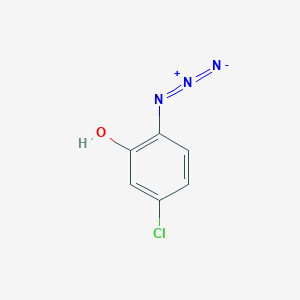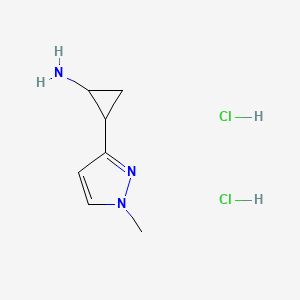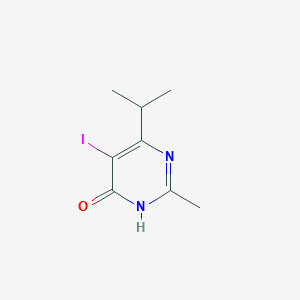
2-Methyl-4-chromanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-chromanol is a bicyclic organic compound that belongs to the chromanol family. It is characterized by a chromanol ring structure with a methyl group attached at the second position. This compound is of significant interest due to its structural similarity to vitamin E derivatives, which are known for their antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-chromanol can be achieved through several methods. One common approach involves the reduction of dihydrocoumarins using aluminum hydrides . Another method includes the titanocene-catalyzed reduction of dihydrocoumarin . Additionally, lactols can be obtained from acetals through hydroformylation of protected 2-hydroxystyrene derivatives .
Industrial Production Methods: Industrial production of this compound often involves stereoselective synthesis techniques to ensure high optical purity. These methods do not require severe reaction conditions or dangerous reagents, making them advantageous for mass production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-4-chromanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chromanol to its corresponding quinone.
Reduction: Reduction reactions can produce chroman derivatives.
Substitution: Substitution reactions at the benzylic position can lead to the formation of acetals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Aluminum hydrides and titanocene catalysts are frequently used.
Substitution: Reagents such as organometallics and organoboronic acids are employed.
Major Products: The major products formed from these reactions include various chroman and chromene derivatives, which are of interest due to their biological activities .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-chromanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-4-chromanol involves its ability to act as an antioxidant. The compound can quench reactive oxygen species (ROS) by donating a proton from its hydroxyl group, forming a stable tocopheryl radical. This radical can then be recycled by other antioxidants such as vitamin C . Additionally, this compound can modulate several molecular targets and pathways, including 5-lipoxygenase and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-chromanol can be compared with other similar compounds such as:
α-Tocopherol: A well-known vitamin E derivative with potent antioxidant properties.
γ-Tocopherol: Another vitamin E derivative with unique anti-inflammatory effects.
Tocotrienols: These compounds have unsaturated side chains and exhibit both antioxidant and anti-carcinogenic activities
Uniqueness: this compound is unique due to its specific structural configuration, which allows it to exhibit distinct antioxidant properties and interact with various molecular targets .
Eigenschaften
CAS-Nummer |
71225-55-3 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3 |
InChI-Schlüssel |
DWBIZQGILMWHRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine](/img/structure/B12312409.png)
![2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B12312410.png)
![(2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride](/img/structure/B12312412.png)

![rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis](/img/structure/B12312428.png)
![N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide](/img/structure/B12312440.png)

![6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12312447.png)
![methyl 6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12312452.png)


